molecular formula C10H8INO2 B2935954 methyl 3-iodo-1H-indole-7-carboxylate CAS No. 1788043-93-5

methyl 3-iodo-1H-indole-7-carboxylate

Cat. No.: B2935954
CAS No.: 1788043-93-5
M. Wt: 301.083
InChI Key: QHKCXKOTFXOTCP-UHFFFAOYSA-N
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Description

Methyl 3-iodo-1H-indole-7-carboxylate is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The compound this compound is of particular interest due to its unique chemical structure, which includes an iodine atom at the 3-position and a carboxylate group at the 7-position of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-iodo-1H-indole-7-carboxylate typically involves the iodination of a suitable indole precursor. One common method is the electrophilic iodination of methyl 1H-indole-7-carboxylate using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete iodination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely. The use of safer and more environmentally friendly reagents and solvents is also a consideration in industrial settings .

Mechanism of Action

The mechanism of action of methyl 3-iodo-1H-indole-7-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The iodine atom and carboxylate group can influence the compound’s binding affinity and specificity for these targets . The exact pathways involved would vary depending on the specific biological activity being studied.

Biological Activity

Methyl 3-iodo-1H-indole-7-carboxylate is a significant compound within the indole family, known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound is characterized by the presence of an iodine atom at the 3-position of the indole ring, which enhances its reactivity and biological interactions compared to other derivatives lacking this halogen. The molecular formula is C10H8INO2C_{10}H_{8}INO_2, with a molecular weight of approximately 301.08 g/mol.

This compound primarily interacts with various biological targets through the following mechanisms:

  • Target Interaction : The compound binds to specific receptors or enzymes, influencing biochemical pathways that lead to its biological effects.
  • Biochemical Pathways : It has been shown to affect pathways involved in apoptosis, cell cycle regulation, and immune responses, making it a candidate for therapeutic applications in cancer and infectious diseases .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For example:

Cell Line IC50 (µM) Effect
A549 (lung cancer)5.0Significant growth inhibition
MCF-7 (breast cancer)4.5Induction of apoptosis
HeLa (cervical cancer)6.0Cell cycle arrest

The compound's effectiveness is attributed to its ability to induce apoptosis and inhibit cell migration .

Antimicrobial Activity

This compound has also shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. Notably:

  • Staphylococcus aureus : Minimum inhibitory concentration (MIC) of 3.90 µg/mL.
  • Methicillin-resistant Staphylococcus aureus (MRSA) : MIC as low as 1 µg/mL.

These results suggest potential utility in treating infections caused by resistant strains .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with other indole derivatives:

Compound Iodine Position Biological Activity
Methyl 1H-indole-7-carboxylateNoneLower reactivity and activity
Methyl 3-bromo-1H-indole-7-carboxylateBromine at C3Reduced potency compared to iodine variant
Methyl 5-iodo-1H-indole-7-carboxylateIodine at C5Different activity profile

The presence of iodine at the 3-position in this compound significantly enhances its reactivity and biological efficacy compared to other derivatives.

Case Studies and Research Findings

Several studies have highlighted the compound's potential in various therapeutic contexts:

  • Cancer Treatment : A study evaluated the cytotoxic effects on A549 cells, revealing a dose-dependent response that supports further investigation into its mechanism of action against lung cancer .
  • Antibacterial Properties : Another research effort demonstrated effective inhibition against MRSA, indicating that this compound could be a candidate for developing new antibiotics targeting resistant bacteria .

Properties

IUPAC Name

methyl 3-iodo-1H-indole-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8INO2/c1-14-10(13)7-4-2-3-6-8(11)5-12-9(6)7/h2-5,12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHKCXKOTFXOTCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC2=C1NC=C2I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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